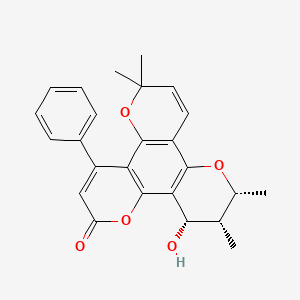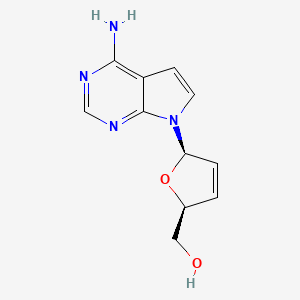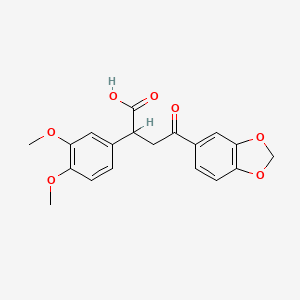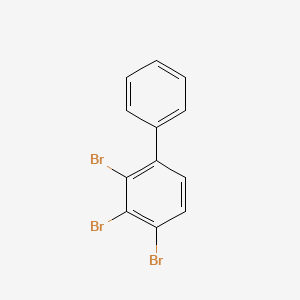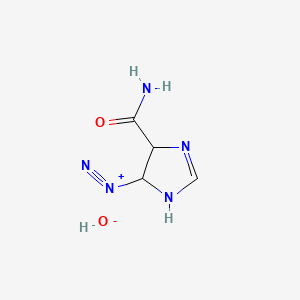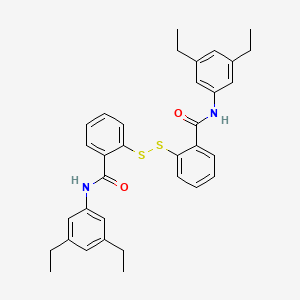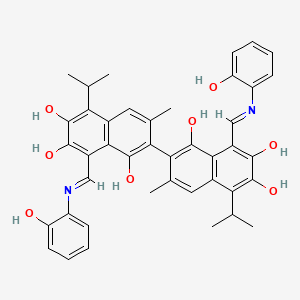
8,8'-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol is a complex organic compound with a unique structure. This compound is characterized by its binaphthalene core, which is substituted with hydroxyphenyl and imino groups. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves multiple steps. One common method includes the condensation of 2-hydroxybenzaldehyde with 5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexamine under acidic conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The binaphthalene core provides structural rigidity, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol
- 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol
Uniqueness
The unique combination of hydroxy, imino, and binaphthalene groups in 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
88761-85-7 |
|---|---|
Molekularformel |
C42H40N2O8 |
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
8-[(2-hydroxyphenyl)iminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)iminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H40N2O8/c1-19(2)31-23-15-21(5)33(39(49)35(23)25(37(47)41(31)51)17-43-27-11-7-9-13-29(27)45)34-22(6)16-24-32(20(3)4)42(52)38(48)26(36(24)40(34)50)18-44-28-12-8-10-14-30(28)46/h7-20,45-52H,1-6H3 |
InChI-Schlüssel |
BNKCDINDHUDPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=CC=C3O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC=C6O)O)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


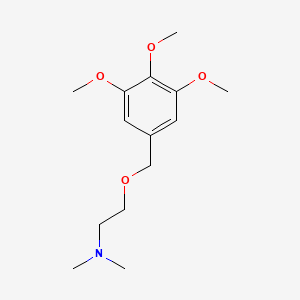
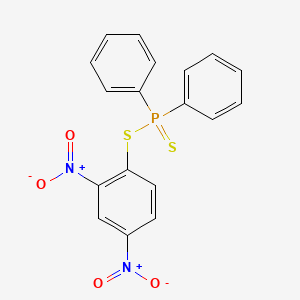

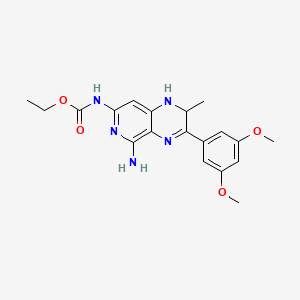
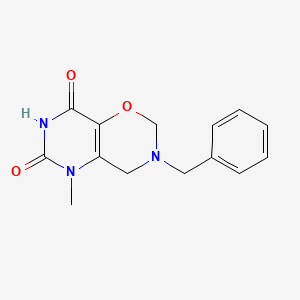
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)

